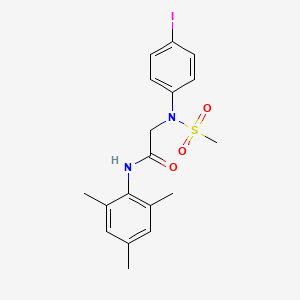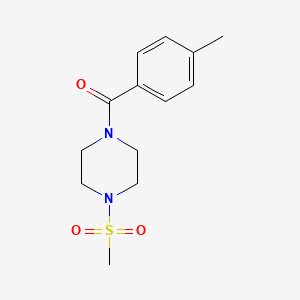
N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide, also known as MIGB, is a radiopharmaceutical compound that has been used for diagnostic imaging and treatment of neuroendocrine tumors. It is a derivative of meta-iodobenzylguanidine (MIBG), which is a norepinephrine analog that is taken up by sympathetic nerve terminals. MIGB has been shown to have improved pharmacokinetics and higher tumor uptake compared to MIBG.
Mechanism of Action
N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide is taken up by sympathetic nerve terminals via the norepinephrine transporter. Once inside the cell, it is stored in vesicles and released along with norepinephrine in response to neural stimulation. The radiolabeled this compound can then be detected using imaging techniques, allowing for the visualization of neuroendocrine tumors.
Biochemical and Physiological Effects:
This compound has been shown to have high tumor uptake and low uptake in normal tissues, making it a useful diagnostic and therapeutic agent for neuroendocrine tumors. It has also been shown to have low toxicity and few side effects.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for neuroendocrine tumors, allowing for targeted imaging and therapy. However, this compound has a relatively short half-life, which limits its use in longitudinal studies.
Future Directions
For N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide research include the development of new radiolabeled derivatives with improved pharmacokinetics and tumor uptake, as well as the investigation of its use in combination with other therapies for neuroendocrine tumors. Additionally, the use of this compound in other applications, such as imaging of cardiac sympathetic innervation, may also be explored.
Scientific Research Applications
N~2~-(4-iodophenyl)-N~1~-mesityl-N~2~-(methylsulfonyl)glycinamide has been used in the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma. It is taken up by sympathetic nerve terminals and can be detected using imaging techniques such as single photon emission computed tomography (SPECT) and positron emission tomography (PET). This compound has also been used in targeted radionuclide therapy, where it is labeled with a radioactive isotope such as iodine-131 or lutetium-177 and used to deliver radiation directly to tumor cells.
Properties
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O3S/c1-12-9-13(2)18(14(3)10-12)20-17(22)11-21(25(4,23)24)16-7-5-15(19)6-8-16/h5-10H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUJFJPALPUKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4746059.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4746061.png)



![5-[(2-bromophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide](/img/structure/B4746097.png)
![3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4746099.png)
![3-(4-methoxyphenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4746110.png)
![3-[2-(benzyloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4746113.png)
![ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4746114.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-ethylpiperidine](/img/structure/B4746118.png)
![methyl 5-benzyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4746121.png)


